molecular formula C8H15ClN2O B11907631 Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride

Cat. No.: B11907631
M. Wt: 190.67 g/mol
InChI Key: FQXZNEUYHXOZTP-UHFFFAOYSA-N
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Description

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride: is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by a naphthyridine ring system that is fully hydrogenated, resulting in an octahydro structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride typically involves the hydrogenation of 1,5-naphthyridine. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is as follows:

1,5-naphthyridine+H2Pd or Pt catalystOctahydro-1,5-naphthyridin-2(1H)-one\text{1,5-naphthyridine} + \text{H}_2 \xrightarrow{\text{Pd or Pt catalyst}} \text{Octahydro-1,5-naphthyridin-2(1H)-one} 1,5-naphthyridine+H2​Pd or Pt catalyst​Octahydro-1,5-naphthyridin-2(1H)-one

The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt:

Octahydro-1,5-naphthyridin-2(1H)-one+HClOctahydro-1,5-naphthyridin-2(1H)-one hydrochloride\text{Octahydro-1,5-naphthyridin-2(1H)-one} + \text{HCl} \rightarrow \text{this compound} Octahydro-1,5-naphthyridin-2(1H)-one+HCl→Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and robust catalysts ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Naphthyridine derivatives with varying degrees of oxidation.

    Reduction: More saturated naphthyridine derivatives.

    Substitution: Substituted naphthyridine compounds with different functional groups.

Scientific Research Applications

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound, which is less hydrogenated.

    Hexahydro-1,5-naphthyridin-2(1H)-one: A partially hydrogenated derivative.

    Decahydro-1,5-naphthyridin-2(1H)-one: A more fully hydrogenated derivative.

Uniqueness

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride is unique due to its fully hydrogenated naphthyridine ring system, which imparts distinct chemical and physical properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Biological Activity

Octahydro-1,5-naphthyridin-2(1H)-one hydrochloride is a derivative of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1823898-41-4
  • Molecular Formula : C8H15ClN2O
  • Molecular Weight : 190.67 g/mol
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. In particular, studies have shown that related compounds possess activity against various bacterial strains and fungi. For instance, certain naphthyridine derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

This compound and its analogs have been investigated for their anticancer potential. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines such as HeLa and HL-60 through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has shown the ability to inhibit the production of pro-inflammatory cytokines in various models, suggesting a potential application in treating inflammatory diseases .

The biological effects of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA : Some naphthyridine derivatives exhibit DNA-binding properties that can lead to cytotoxic effects in rapidly dividing cells.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthyridine derivatives against a panel of bacteria and fungi. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Anticancer Activity

In a recent investigation, this compound was tested for its ability to induce apoptosis in human leukemia cells. The study reported that the compound triggered cell cycle arrest at the G0/G1 phase and promoted apoptosis through mitochondrial pathways .

Comparative Biological Activity Table

Activity Type Effectiveness Reference
AntimicrobialSignificant inhibition
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine production

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-1,5-naphthyridin-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c11-8-4-3-6-7(10-8)2-1-5-9-6;/h6-7,9H,1-5H2,(H,10,11);1H

InChI Key

FQXZNEUYHXOZTP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(=O)N2)NC1.Cl

Origin of Product

United States

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